2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound belongs to a class of sulfur-containing acetamide derivatives fused with imidazo-triazole heterocycles. The core structure consists of a 5H,6H,7H-imidazo[2,1-c][1,2,4]triazole scaffold substituted with a 4-methoxyphenyl group at position 7 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further functionalized with a 2-methylphenyl substituent. Such derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in analogous compounds (e.g., thiol-triazole intermediates reacting with bromoacetamides in acetone/K₂CO₃) .
Key structural features influencing bioactivity include:
- Sulfanyl bridge: Contributes to redox activity and hydrogen bonding.
- 2-Methylphenyl acetamide: Modulates steric effects and receptor binding specificity.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-5-3-4-6-17(14)21-18(26)13-28-20-23-22-19-24(11-12-25(19)20)15-7-9-16(27-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKLTWMIMWQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and isothiocyanates, under controlled conditions to form the imidazo[2,1-c][1,2,4]triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Sulfanyl-Acetamide Linkage Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The anti-exudative activity of furan-2-yl triazole acetamides (–12) highlights the role of electron-rich heterocycles in modulating inflammation. Chlorophenyl analogs (e.g., 6 m, 7h) exhibit distinct electronic profiles due to the electron-withdrawing Cl group, which may reduce metabolic stability compared to the target compound’s methoxy group .
Spectral and Physicochemical Properties: IR and HRMS data for analogs (e.g., 6 m) confirm the presence of critical functional groups (C=O, –NH) and validate synthetic routes . The target compound’s methoxy group would likely shift aromatic C=C peaks slightly upward compared to chloro-substituted analogs. NMR patterns () suggest that phenylpropanoid or benzoic acid substituents (e.g., in compound 4) create distinct spectral clusters, whereas the target compound’s imidazo-triazole core would produce unique splitting patterns in ¹H-NMR .
Synthetic Accessibility :
Biological Activity
The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel organic molecule belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on various studies.
Chemical Structure and Properties
The unique structure of this compound includes:
- Imidazo[2,1-c][1,2,4]triazole core : Known for diverse biological activities.
- Methoxyphenyl group : Enhances solubility and potentially modulates biological activity.
- Sulfanyl linkage : May contribute to its pharmacological properties.
- Acetamide functionality : Often associated with increased biological activity.
The mechanism of action for 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to proliferation and apoptosis.
- Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs), influencing various cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold. For instance:
- In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound's structure suggests that it may exhibit enhanced anti-proliferative effects due to the presence of electron-donating groups like the methoxyphenyl moiety.
- A structure-activity relationship (SAR) analysis indicated that modifications on the aryl rings significantly influence anticancer efficacy. Compounds similar to this triazole exhibited IC50 values ranging from 12.5 µg/mL to 28.399 µg/mL against HepG2 liver cancer cells .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| 6d | 13.004 | High |
| 6e | 28.399 | Low |
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have also shown promise as antimicrobial agents:
- Studies indicate that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The presence of the sulfanyl group is believed to enhance this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of bacterial enzymes .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Anticancer Effects : A study evaluated the anticancer effects of various triazole derivatives against the HepG2 cell line. Compound modifications led to varying degrees of cytotoxicity; compounds with electron-donating groups showed higher potency .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related triazole compounds against a panel of pathogens. Results indicated that certain derivatives had MIC values significantly lower than standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
